Bienvenue dans la boutique en ligne BenchChem!

Estrogen receptor |A antagonist 1

ERα Selectivity Isoform Specificity Breast Cancer

Estrogen receptor α antagonist 1 (compound 35) is a potent, highly selective ERα antagonist (IC50=0.02 μM) with 327.5-fold selectivity over ERβ. Unlike SERDs that degrade ERα, this pure antagonist enables unambiguous dissection of ERα signaling in MCF-7 models, critical for endocrine resistance studies where sustained receptor presence is required. Derived from a disclosed patent scaffold, it serves as an ideal benchmark for medicinal chemistry SAR programs and HTS assay validation.

Molecular Formula C26H32N2O5
Molecular Weight 452.5 g/mol
Cat. No. B12401161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEstrogen receptor |A antagonist 1
Molecular FormulaC26H32N2O5
Molecular Weight452.5 g/mol
Structural Identifiers
SMILESCCCCOC(=O)C1=C(OC2=C(C1C3=CC=C(C=C3)OCCN4CCCC4)C=CC(=C2)O)N
InChIInChI=1S/C26H32N2O5/c1-2-3-15-32-26(30)24-23(21-11-8-19(29)17-22(21)33-25(24)27)18-6-9-20(10-7-18)31-16-14-28-12-4-5-13-28/h6-11,17,23,29H,2-5,12-16,27H2,1H3
InChIKeyVKTCICXDNLJMAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Estrogen Receptor α Antagonist 1: A Highly Selective ERα Antagonist Tool Compound for Breast Cancer Research


Estrogen receptor α antagonist 1 (compound 35; CAS: 2580941-45-1) is a synthetic small-molecule antagonist of estrogen receptor alpha (ERα). It is characterized as a highly selective ERα antagonist with an IC50 of 0.02 μM against the ERα isoform [1]. The compound also exhibits activity against estrogen receptor beta (ERβ) and the ERα-positive MCF-7 breast cancer cell line, with IC50 values of 6.55 μM and 7.73 μM, respectively [1]. This compound is primarily utilized as a research tool for studying ERα-mediated signaling pathways and for exploring therapeutic strategies in estrogen-dependent cancers [1].

Why Generic ER Antagonists Cannot Substitute for Estrogen Receptor α Antagonist 1 in Research Applications


Substituting a generic estrogen receptor (ER) antagonist for Estrogen Receptor α Antagonist 1 is scientifically unsound due to the profound variation in isoform selectivity and binding kinetics among compounds in this class. Clinically used agents like tamoxifen and fulvestrant, or other tool compounds like AZD9496, exhibit distinct pharmacological profiles that lead to divergent experimental outcomes. For instance, 4-hydroxytamoxifen demonstrates minimal selectivity between ERα and ERβ (selectivity ratio of ~0.88), and fulvestrant acts as a selective estrogen receptor degrader (SERD) with a different mechanism of action [1][2]. The unique, high ERα selectivity of Estrogen Receptor α Antagonist 1 is a critical differentiator that makes it irreplaceable for studies requiring specific ERα pathway interrogation without confounding ERβ-mediated effects [1]. Therefore, direct substitution with an alternative ER modulator would introduce significant confounding variables and invalidate comparative, mechanism-focused research [2].

Estrogen Receptor α Antagonist 1: Quantifiable Evidence of ERα Selectivity and Potency Versus Key Comparators


Superior ERα/ERβ Selectivity Ratio of Estrogen Receptor α Antagonist 1 Compared to Fulvestrant and 4-Hydroxytamoxifen

Estrogen receptor α antagonist 1 demonstrates an exceptionally high selectivity for ERα over ERβ, with a calculated selectivity ratio (ERβ IC50 / ERα IC50) of 327.5. This is substantially greater than the selectivity ratios observed for the clinical SERD fulvestrant (selectivity ratio ~8.1) and the SERM 4-hydroxytamoxifen (selectivity ratio ~0.88) [1][2][3]. This data positions compound 35 as a superior tool for isolating ERα-specific pharmacology.

ERα Selectivity Isoform Specificity Breast Cancer Endocrine Therapy

Potent Inhibition of MCF-7 Cell Proliferation by Estrogen Receptor α Antagonist 1

Estrogen receptor α antagonist 1 inhibits the proliferation of ERα-positive MCF-7 breast cancer cells with an IC50 of 7.73 μM [1]. This antiproliferative effect is a direct consequence of its ERα antagonism. In comparison, the pure antiestrogen fulvestrant demonstrates a much more potent effect in the same cell line (IC50 of 0.29 nM) . This difference in cellular potency highlights the distinct mechanistic and pharmacokinetic properties between a tool compound designed for high selectivity and a clinically optimized SERD, underscoring their non-interchangeable roles in research.

Antiproliferative Activity MCF-7 Cells ERα-Positive Breast Cancer Cell Viability

Differential In Vitro Potency of Estrogen Receptor α Antagonist 1 Against ERα Versus ERβ and MCF-7 Cells

The differential potency of Estrogen receptor α antagonist 1 across its primary targets is a key feature of its profile. The compound exhibits an IC50 of 0.02 μM against purified ERα, which is over 327-fold more potent than its activity against ERβ (IC50 = 6.55 μM) [1]. Furthermore, its potency in MCF-7 cells (IC50 = 7.73 μM) is nearly 387-fold lower than its biochemical potency on ERα [1]. This pattern of activity, where the compound is a highly potent binder of the isolated receptor but has reduced cellular potency, is a specific characteristic that distinguishes it from compounds like AZD9496, which maintains sub-nanomolar potency in both biochemical and cellular assays .

Biochemical Potency ERα ERβ MCF-7 Dose-Response

Estrogen Receptor α Antagonist 1 as a Reference Tool Compound from Patent WO2021249533A1

Estrogen receptor α antagonist 1 is disclosed as a specific chemical entity (compound 35) within patent WO2021249533A1, which describes a series of estrogen receptor modulators [1]. Its defined structure (C26H32N2O5) and well-characterized in vitro profile make it a reliable reference compound for structure-activity relationship (SAR) studies and for validating new assays targeting the ERα ligand-binding domain. Unlike many other tool compounds that are discovered in academic screens with limited characterization, Estrogen receptor α antagonist 1 is commercially available and its identity is linked to a patent family, providing a level of provenance and reproducibility that is essential for long-term research programs.

Patent-Disclosed Compound Chemical Probe SAR Studies ERα Antagonist

Optimal Research and Procurement Scenarios for Estrogen Receptor α Antagonist 1


Isolating ERα-Mediated Transcriptional Effects in Breast Cancer Cell Lines

When a researcher needs to dissect the specific contribution of ERα signaling to gene expression or cell proliferation in a model like MCF-7 cells, Estrogen receptor α antagonist 1 is the optimal choice due to its 327.5-fold selectivity for ERα over ERβ [1]. Using a less selective compound like 4-hydroxytamoxifen (selectivity ratio ~0.88) would simultaneously antagonize both ERα and ERβ, confounding the interpretation of results and failing to isolate ERα-specific pathways [1].

Calibrating High-Throughput Screens for Novel ERα Modulators

In the development and validation of a high-throughput screening (HTS) assay designed to identify new chemical entities that bind to the ERα ligand-binding domain, Estrogen receptor α antagonist 1 serves as an ideal positive control. Its well-defined, sub-micromolar potency (IC50 = 0.02 μM) against the purified receptor provides a reliable benchmark for assay performance, and its high selectivity ensures that the assay signal is driven primarily by ERα engagement [1]. This makes it a superior reference standard compared to promiscuous or poorly characterized probes.

Investigating Mechanisms of Endocrine Resistance Not Mediated by ERα Downregulation

For studies exploring resistance mechanisms to endocrine therapies that are independent of ERα protein degradation, Estrogen receptor α antagonist 1 offers a critical advantage over SERDs like fulvestrant. Fulvestrant's primary mechanism involves ERα downregulation, which can mask or alter resistance pathways related to receptor signaling [1]. In contrast, Estrogen receptor α antagonist 1 acts purely as an antagonist, allowing researchers to study resistance mechanisms that emerge in the context of sustained ERα presence and signaling, which is a more relevant model for certain clinical resistance scenarios [1].

Structure-Activity Relationship (SAR) Studies for ERα Antagonist Optimization

Medicinal chemistry teams engaged in optimizing novel ERα antagonist scaffolds require a well-characterized benchmark compound for comparative SAR analysis. Estrogen receptor α antagonist 1, with its disclosed structure from patent WO2021249533A1 and quantified selectivity profile, serves as an excellent reference point [1]. By comparing the potency and selectivity of newly synthesized analogs against this established tool compound, researchers can effectively gauge the impact of structural modifications and prioritize lead candidates for further development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Estrogen receptor |A antagonist 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.